

Application Notes and Protocols for Live-Cell Imaging with TAT-TAMRA Peptide

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Compound of Interest

Compound Name: TAT (47-57), TAMRA-labeled

Cat. No.: B12388509

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TAT-TAMRA peptides for live-cell imaging. The included protocols and data will enable researchers to effectively track the intracellular delivery of molecules and study cellular processes in real-time.

The Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus, is a well-known cell-penetrating peptide (CPP) capable of traversing cellular membranes. When conjugated with a fluorophore like Tetramethylrhodamine (TAMRA), it becomes a powerful tool for visualizing and quantifying the uptake of various cargo molecules into living cells.[1][2] TAMRA is a bright and photostable rhodamine-based dye with excitation and emission maxima around 555 nm and 580 nm, respectively, making it suitable for red-channel fluorescence microscopy.[2][3]

Data Presentation

The following tables summarize typical experimental parameters for live-cell imaging using TAT-TAMRA peptides, compiled from various studies. These values can serve as a starting point for experimental design and optimization.

Table 1: Recommended Concentration and Incubation Times for TAT-TAMRA Peptide

Cell Type	TAT-TAMRA Concentration	Incubation Time	Temperature	Reference Cell Line Examples
Endothelial Cells	100 μ M	1 hour	37°C	Bovine Brain Capillary Endothelial Cells (BCECs)[4]
Neurons	1 - 10 μ M	Not Specified	37°C	Murine Primary Neurons[5]
Cancer Cell Lines (General)	500 nM - 2 μ M	10 - 30 minutes	37°C	HeLa, Caco-2[6]
Human Lung Carcinoma	0.5 - 10 μ M	24 hours	37°C	A549[7]

Table 2: Key Properties of TAMRA Fluorophore

Property	Value	Significance for Live-Cell Imaging
Excitation Maximum	~555 nm	Compatible with standard laser lines and filter sets for fluorescence microscopy.[2]
Emission Maximum	~580 nm	Emits in the orange-red spectrum, minimizing interference from cellular autofluorescence.[3]
Molar Extinction Coefficient	~90,000 M ⁻¹ cm ⁻¹	Indicates high brightness, leading to strong fluorescence signals.[2]
Quantum Yield	0.3–0.5	Represents good fluorescence efficiency.[2]
pH Sensitivity	Performs optimally in neutral to slightly acidic environments	Buffer selection is important for maintaining optimal fluorescence.[2]

Experimental Protocols

This section provides a detailed methodology for a typical live-cell imaging experiment using TAT-TAMRA peptide.

I. Cell Culture and Preparation

- **Cell Seeding:** Plate cells of interest onto glass-bottom dishes or chamber slides suitable for microscopy. The seeding density should be optimized to achieve 60-80% confluency on the day of the experiment.
- **Incubation:** Culture the cells in a suitable growth medium at 37°C in a humidified incubator with 5% CO₂. Allow the cells to adhere and grow for at least 24 hours before the experiment.

II. TAT-TAMRA Peptide Preparation and Incubation

- **Reconstitution:** Prepare a stock solution of the TAT-TAMRA peptide by reconstituting the lyophilized powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a concentration of 1 mM.
- **Working Solution:** On the day of the experiment, dilute the stock solution to the desired final concentration (refer to Table 1) in pre-warmed, serum-free cell culture medium. The use of serum-free medium during incubation can prevent non-specific binding of the peptide to serum proteins.
- **Cell Treatment:** Remove the growth medium from the cultured cells and wash once with pre-warmed PBS. Add the TAT-TAMRA peptide working solution to the cells.
- **Incubation:** Incubate the cells with the peptide for the desired duration (refer to Table 1) at 37°C.

III. Live-Cell Imaging

- **Washing:** After incubation, gently wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound peptide.
- **Imaging Medium:** Add fresh, pre-warmed live-cell imaging medium to the cells. This medium should be free of phenol red to reduce background fluorescence.
- **Microscopy:** Place the dish or slide on the stage of a confocal or widefield fluorescence microscope equipped with a temperature and CO₂-controlled environmental chamber.
- **Image Acquisition:** Acquire images using the appropriate filter set for TAMRA (e.g., excitation: 540-560 nm; emission: 570-620 nm). Capture both fluorescence and brightfield or DIC images. For dynamic studies, time-lapse imaging can be performed.

IV. Data Analysis and Quantification

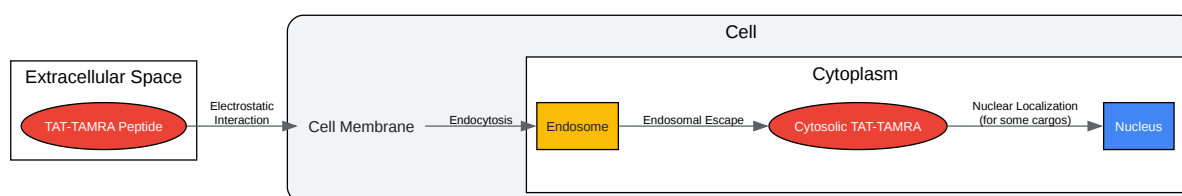
- **Image Processing:** Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images.
- **Quantification:** Measure the fluorescence intensity within individual cells or subcellular compartments to quantify peptide uptake. This can be done by defining regions of interest (ROIs) and measuring the mean fluorescence intensity.

- **Statistical Analysis:** Perform statistical analysis on the quantified data to compare uptake under different conditions.

Visualizations

Cellular Uptake Pathway of TAT-TAMRA Peptide

The primary mechanism for the cellular entry of TAT peptides is thought to be endocytosis, although direct penetration of the membrane has also been proposed.[8][9] The process generally involves an initial electrostatic interaction with the cell surface, followed by internalization.

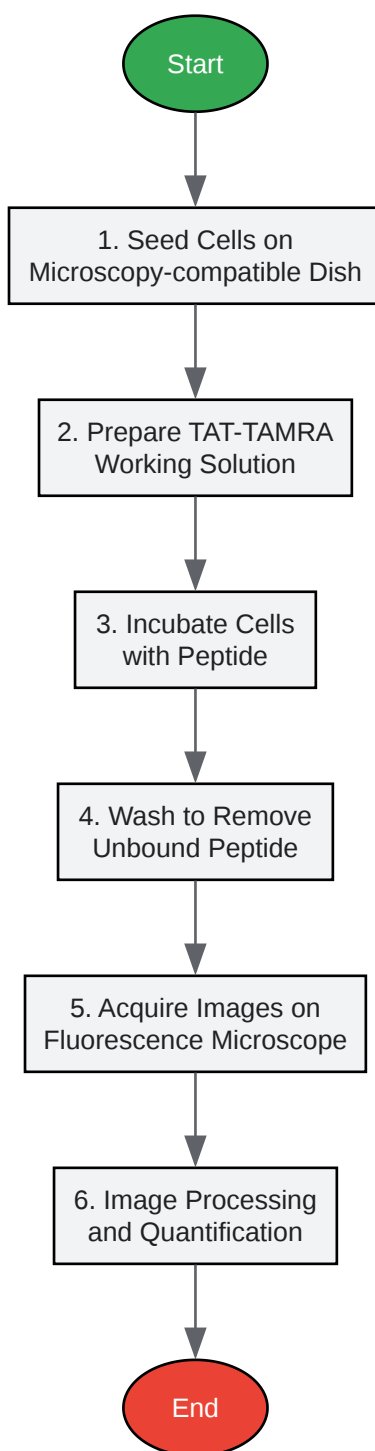


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Caption: Cellular uptake of TAT-TAMRA peptide.

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates the key steps involved in a live-cell imaging experiment with TAT-TAMRA peptide.



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